N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide
Description
N-(4,5-Dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a heterocyclic organic compound featuring a quinoline core substituted with a fluorine atom at position 6, a hydroxyl group at position 4, and a carboxamide group at position 3 linked to a 4,5-dimethylthiazol-2-yl moiety. This structure combines pharmacologically relevant motifs:
- The 4,5-dimethylthiazole group is associated with bioactivity in cellular assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay for cell viability .
- The 6-fluoroquinoline scaffold is known for enhancing metabolic stability and binding affinity in medicinal chemistry applications.
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-7-8(2)22-15(18-7)19-14(21)11-6-17-12-4-3-9(16)5-10(12)13(11)20/h3-6H,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWVNNAUGOVSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and quinoline intermediates. One common synthetic route includes the following steps:
Thiazole Synthesis: The thiazole ring is synthesized by reacting 2-amino-4,5-dimethylthiazole with appropriate reagents under controlled conditions.
Quinoline Synthesis: The quinoline moiety is prepared by reacting 6-fluoro-4-hydroxyquinoline with suitable starting materials.
Coupling Reaction: The final step involves coupling the thiazole and quinoline intermediates to form the desired carboxamide compound. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reaction conditions that favor amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the selection of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
Quinoline-3-carboxamide derivatives are typically synthesized via cyclization or coupling reactions. For example:
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Gould-Jacobs cyclization is commonly used to construct 4-quinolone scaffolds (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives like 3a,b ).
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Amide coupling : The carboxamide group in the target compound likely forms via condensation of a carboxylic acid (e.g., 6-fluoro-4-hydroxyquinoline-3-carboxylic acid) with 4,5-dimethylthiazol-2-amine, mediated by coupling agents like EDCI/HOBt .
Key Reaction Steps :
Quinoline Core:
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4-Hydroxy group :
Carboxamide:
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Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the amide bond to yield 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and 4,5-dimethylthiazol-2-amine .
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Nucleophilic substitution : The thiazole amine may react with electrophiles (e.g., alkyl halides) at the NH group .
Thiazole Ring:
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Electrophilic aromatic substitution : Methyl groups at C4/C5 direct electrophiles to C2/C5 positions (e.g., nitration, halogenation) .
Stability and Degradation Pathways
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Photodegradation : Quinoline derivatives are prone to photooxidation under UV light, forming quinoline N-oxide byproducts .
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Thermal decomposition : Above 200°C, decarboxylation of the carboxamide group may occur, releasing CO₂ .
Biological Activity and Reactivity Implications
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The 6-fluoro group enhances metabolic stability by blocking cytochrome P450-mediated oxidation .
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The thiazole ring’s π-stacking capacity (e.g., with Tyr448 in NS5B ) suggests potential for non-covalent interactions in biological systems.
Research Gaps and Recommendations
No direct experimental data on this compound’s reactivity were located in the reviewed sources. Further studies should explore:
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Catalytic cross-coupling (e.g., Suzuki-Miyaura) at the quinoline C2 position.
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pH-dependent stability of the carboxamide bond.
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Metabolic pathways using liver microsome assays.
Scientific Research Applications
Antimalarial Applications
Recent studies have highlighted the potential of this compound as an antimalarial agent. A structure–activity relationship (SAR) study of related quinoline derivatives demonstrated that modifications at specific positions significantly influence their efficacy against Plasmodium falciparum, the causative agent of malaria.
Key Findings:
- The introduction of a fluorine atom at the C6 position enhances antiplasmodial activity compared to methoxy-substituted analogues. For instance, compounds with a fluorine atom showed improved efficacy, with some exhibiting EC50 values as low as 4.8 nM against resistant strains .
- The compound's structural modifications can lead to significant variations in potency. For example, chlorinated analogues were found to be more potent than their fluorinated counterparts .
Table 1: Antiplasmodial Activity of Selected Compounds
| Compound | EC50 (nM) | Notes |
|---|---|---|
| UCF501 | 67.0 | Reference compound |
| Compound 24 | 10.9 | Fast-acting agent |
| Compound 29 | 4.8 | Most potent against Dd2 strain |
| Compound 30 | 26.0 | Significant drop in activity |
Anticancer Applications
The compound has also been investigated for its anticancer properties, particularly in targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.
Key Findings:
- A series of quinolone derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. The results indicated that compounds with specific substitutions at the 6-position of the quinolone ring exhibited significant inhibitory effects .
- Notably, some derivatives showed comparable or superior activity to established drugs like sorafenib, indicating their potential as new chemotherapeutic agents .
Table 2: VEGFR-2 Inhibition Potency of Compounds
| Compound | IC50 (nM) | Type |
|---|---|---|
| Sorafenib | 36 | Reference drug |
| Compound 10a | 138 | Chlorinated derivative |
| Compound 10j | 340 | Fluorinated derivative |
| Compound 10o | 38 | Highly potent |
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a colored formazan product, which can be quantified to assess cell health . This reduction process is indicative of active cellular metabolism and is used to measure cell proliferation and cytotoxicity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, emphasizing differences in structure, biological activity, and applications.
Table 1: Structural and Functional Comparison
Key Observations
Structural Divergence: Unlike MTT, which is a tetrazolium salt, the target compound is a carboxamide derivative. This difference renders MTT a redox-sensitive dye for cell proliferation assays, whereas the carboxamide group in the target compound may enable protein binding or enzyme inhibition .
Biological Activity: The 4,5-dimethylthiazole moiety shared with MTT suggests compatibility with cellular uptake mechanisms. However, the carboxamide linkage in the target compound likely alters its intracellular interactions compared to MTT’s tetrazolium-based redox activity . Fluorinated quinolines (e.g., ciprofloxacin analogs) are known for antimicrobial activity. The 6-fluoro substitution in the target compound may similarly enhance binding to biological targets (e.g., kinases or topoisomerases) compared to non-fluorinated analogs .
Synthetic Complexity: The synthesis of the target compound likely requires multi-step reactions to introduce the fluorine and hydroxyl groups on the quinoline core, contrasting with the simpler preparation of MTT (a single-step alkylation of thiazole) .
Research Findings and Implications
- Cytotoxicity Potential: The thiazole-quinoline hybrid structure may synergize the bioactivity of both moieties. For example, quinoline derivatives inhibit topoisomerases, while thiazoles modulate kinase signaling. Fluorine substitution could further optimize pharmacokinetics .
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of interest in medicinal chemistry, particularly in the development of new therapeutic agents targeting various biological pathways. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data from recent studies.
Chemical Structure and Properties
The compound features a quinoline backbone, which is known for its diverse biological activities. The presence of a thiazole group and a fluorine atom at specific positions enhances its pharmacological profile. The molecular formula is with a molecular weight of 313.37 g/mol .
Recent studies have highlighted the compound's ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. The quinolone structure allows for effective binding within the active site of VEGFR-2, leading to antiproliferative effects in cancer cells.
VEGFR-2 Inhibition
A study synthesized several quinolone derivatives, including this compound, and evaluated their VEGFR-2 inhibitory activity. The results showed that this compound exhibited an IC50 value comparable to established drugs like sorafenib, indicating potent inhibitory effects on cancer cell proliferation .
Biological Activity Data
The following table summarizes the biological activity of this compound as well as related compounds assessed in various studies.
Case Studies
Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound effectively reduced cell viability in colon adenocarcinoma cell lines. The compound induced apoptosis through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. This was evidenced by increased apoptotic markers and decreased mitochondrial membrane potential in treated cells .
Case Study 2: Antiviral Activity
Another study explored the antiviral properties of related quinolone derivatives. Compounds with similar structural motifs exhibited significant inhibition of viral growth with minimal cytotoxicity. This suggests potential applications in antiviral drug development alongside anticancer properties .
Q & A
Q. How can researchers optimize cell viability assays (e.g., MTT) when testing this compound, given its structural similarity to thiazolyl-based reagents?
- Methodological Answer : Due to the thiazolyl moiety in the compound, interference with MTT reduction (which also relies on a thiazolyl tetrazolium core) may occur. To mitigate this:
- Pre-test the compound at varying concentrations in cell-free systems to assess intrinsic reduction activity .
- Use alternative assays (e.g., resazurin, ATP luminescence) for cross-validation .
- Adjust pH during MTT formazan solubilization, as acidic conditions may alter absorption spectra .
Q. What synthetic strategies are recommended for preparing derivatives of this carboxamide scaffold?
- Methodological Answer :
- Employ cyclization reactions in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like iodine/triethylamine for heterocyclic ring formation, as demonstrated in thiadiazole-carboxamide syntheses .
- Use NMR (¹H/¹³C) and LC-MS to confirm structural integrity, particularly for regioselective fluorination and carboxamide linkage .
Q. How should stability studies be designed for this compound under experimental conditions?
- Methodological Answer :
- Assess thermal stability via thermogravimetric analysis (TGA) and solubility in common solvents (DMSO, PBS) to define storage conditions (e.g., -20°C in desiccated environments) .
- Monitor hydrolytic degradation under physiological pH (4–8) using HPLC to identify labile groups (e.g., the hydroxyquinoline moiety) .
Advanced Research Questions
Q. What computational approaches can predict the compound’s interaction with kinase targets (e.g., GSK-3β)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target kinases (PDB) to map binding affinity. Prioritize the fluorinated quinoline core for hydrophobic pocket interactions .
- Validate predictions with molecular dynamics (MD) simulations (AMBER, GROMACS) to assess binding stability over 100+ ns trajectories .
Q. How can researchers resolve contradictions in reported IC₅₀ values across cell lines?
- Methodological Answer :
- Standardize assay conditions (e.g., serum concentration, incubation time) and validate cell line-specific metabolic profiles (e.g., mitochondrial reductase activity) .
- Use synergy analysis software (e.g., CalcuSyn) to model dose-response curves and identify confounding factors like off-target effects .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Introduce trifluoromethyl or methylthiazole groups (as seen in related compounds) to improve lipophilicity and reduce CYP450-mediated oxidation .
- Conduct microsomal stability assays (rat/human liver microsomes) with LC-MS/MS quantification to identify metabolic hotspots (e.g., the hydroxy group) .
Q. How can pH-dependent activity be mechanistically characterized?
- Methodological Answer :
- Use fluorescence polarization assays to study pH-induced conformational changes in target binding (e.g., kinase inhibition) .
- Pair with X-ray crystallography at varying pH levels to resolve protonation states of critical residues (e.g., histidine in active sites) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
